1,2-Dibromo-1-iodotrifluoroethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-1,1,2-trifluoro-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2F3I/c3-1(5,6)2(4,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBJHLYGOOZDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Br)I)(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371598 | |

| Record name | 1,2-Dibromo-1-iodotrifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216394-01-3 | |

| Record name | 1,2-Dibromo-1-iodotrifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dibromo-1-iodotrifluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-1-iodotrifluoroethane is a heavily halogenated ethane derivative. Its structure, featuring bromine, iodine, and fluorine atoms, suggests unique chemical and physical properties that could be of interest in various fields, including materials science and as a synthetic intermediate. The presence of a chiral center also implies the existence of enantiomers, which could have distinct biological activities. This guide provides a summary of its predicted properties and outlines potential synthetic and analytical methodologies.

Molecular Structure and Identification

The molecular structure of this compound consists of a two-carbon backbone with three fluorine atoms, two bromine atoms, and one iodine atom as substituents. The specific placement of the iodine atom at the C-1 position alongside a bromine and fluorine atom distinguishes it from its isomers.

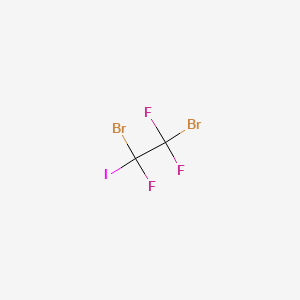

Caption: Molecular Structure of this compound.

Physical Properties

Due to the lack of experimental data, the physical properties of this compound are predicted. For comparison, the known properties of its constitutional isomer, 1,2-Dibromo-1,1,2-trifluoroethane, are also provided.

| Property | Predicted Value for this compound | Experimental/Computed Value for 1,2-Dibromo-1,1,2-trifluoroethane[1] |

| Molecular Formula | C2Br2F3I | C2HBr2F3 |

| Molecular Weight | 367.73 g/mol | 241.83 g/mol |

| Appearance | Expected to be a liquid at room temperature | Not specified |

| Boiling Point | Estimated to be higher than its isomer due to increased molecular weight | Not specified |

| Density | Expected to be a dense liquid | Not specified |

| Solubility | Likely soluble in organic solvents, poorly soluble in water | Not specified |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the presence of multiple carbon-halogen bonds. The carbon-iodine bond is the weakest and most labile, making it the most likely site for nucleophilic substitution or radical reactions. The presence of electron-withdrawing fluorine atoms will influence the reactivity of the molecule.

Key Predicted Reactivities:

-

Nucleophilic Substitution: The iodine atom is a good leaving group, making the C-1 carbon susceptible to attack by nucleophiles.

-

Radical Reactions: The C-I bond can be cleaved homolytically by heat or light to generate a carbon-centered radical, which can then participate in various radical-mediated transformations.

-

Elimination Reactions: Under basic conditions, elimination of HBr or HI could potentially occur, although the lack of a hydrogen atom on the C-1 carbon limits this possibility for that position.

Proposed Synthesis

A specific, validated synthesis for this compound is not documented in readily accessible literature. However, a plausible synthetic route can be proposed based on known transformations in halogenated alkane chemistry. One potential approach could involve the iodination of a suitable precursor.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Hypothetical Electrophilic Iodination

-

Reaction Setup: In a fume hood, a solution of 1,2-dibromo-trifluoroethene in a suitable inert solvent (e.g., dichloromethane) is prepared in a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagent Addition: An electrophilic iodinating agent, such as iodine monofluoride (generated in situ) or another suitable source of I+, is slowly added to the reaction mixture at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted iodine. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate).

-

Purification: The crude product is purified by distillation or column chromatography to isolate this compound.

-

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry.

Spectroscopic Characterization

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: Two distinct signals are expected for the two carbon atoms due to their different chemical environments. The carbon bonded to iodine (C-1) would likely appear at a lower field (higher ppm) compared to the carbon bonded to two fluorine atoms (C-2).

-

¹⁹F NMR: The three fluorine atoms would likely exhibit complex splitting patterns due to coupling with each other and potentially with the carbon and bromine atoms. The fluorine on C-1 would show a different chemical shift and coupling pattern compared to the two fluorines on C-2.

General NMR Experimental Protocol:

-

A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹³C and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹³C).

-

The coupling constants (J) are measured in Hertz (Hz) to determine the connectivity of the atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbon-halogen bonds.

-

C-F stretching: Strong absorptions are expected in the region of 1000-1400 cm⁻¹.

-

C-Br stretching: Absorptions are expected in the fingerprint region, typically between 500-700 cm⁻¹.

-

C-I stretching: A weak absorption is expected at lower wavenumbers, typically below 600 cm⁻¹.

General IR Experimental Protocol:

-

A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of 367.73 g/mol would be expected, although it may be weak due to the lability of the C-I bond.

-

Isotopic Pattern: The presence of two bromine atoms would result in a characteristic isotopic pattern for bromine-containing fragments (¹⁹Br and ⁸¹Br have nearly equal natural abundance).

-

Fragmentation: The most likely initial fragmentation would be the loss of an iodine atom (mass 127), leading to a significant fragment at m/z 241. Subsequent loss of bromine or fluorine atoms would also be observed.

General Mass Spectrometry Experimental Protocol:

-

The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

-

The molecules are ionized, commonly using electron impact (EI) or chemical ionization (CI).

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

Safety and Handling

While a specific safety data sheet for this compound is not available, it should be handled with the precautions appropriate for a heavily halogenated organic compound.

-

Toxicity: Assumed to be toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. It may be light-sensitive.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local regulations.

Conclusion

This compound is a potentially interesting but poorly characterized compound. This guide has provided a theoretical framework for its physical and chemical properties based on the analysis of its structure and comparison with related molecules. The outlined synthetic and analytical protocols offer a starting point for researchers interested in exploring this and similar novel halogenated compounds. Experimental validation of the predicted data is essential for any future applications.

References

Spectroscopic Characterization of 1,2-Dibromo-1-iodotrifluoroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 1,2-Dibromo-1-iodotrifluoroethane. Due to a lack of experimentally acquired data in publicly accessible databases, this document focuses on the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the target molecule. The predictions are derived from established principles of spectroscopy and analysis of structurally similar compounds. Furthermore, this guide furnishes detailed, adaptable experimental protocols for acquiring and analyzing the spectroscopic data should the compound be synthesized. The logical workflow for the spectroscopic analysis of a novel halogenated ethane is also presented.

Introduction

This compound (C₂Br₂F₃I) is a heavily halogenated ethane derivative. Its potential utility in synthetic chemistry, particularly as a building block or reagent in the synthesis of complex fluorinated molecules, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of molecular characterization. This guide aims to provide a predictive framework for the NMR, IR, and MS data of this compound, alongside practical experimental methodologies for its characterization.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known spectroscopic behavior of related halogenated ethanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are expected to be complex due to the presence of magnetically active nuclei (¹H, ¹³C, and ¹⁹F) and the potential for diastereomers arising from the two chiral centers.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| ¹H | 5.5 - 6.5 | Doublet of doublets | J(H-F) ≈ 5-15 Hz, J(H-F) ≈ 1-5 Hz |

| ¹³C (C-Br₂) | 40 - 50 | Multiplet | J(C-F), J(C-Br) |

| ¹³C (C-I) | 10 - 20 | Multiplet | J(C-F), J(C-I) |

| ¹⁹F (CF₂) | -60 to -80 | Multiplets | J(F-F), J(F-H) |

| ¹⁹F (CF) | -130 to -150 | Multiplet | J(F-F), J(F-H) |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorptions corresponding to the carbon-halogen bonds.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Intensity |

| 1100 - 1350 | C-F stretch | Strong |

| 650 - 750 | C-Br stretch | Strong |

| 500 - 600 | C-I stretch | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound is anticipated to show a complex molecular ion region due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern will be influenced by the relative strengths of the C-C and C-halogen bonds.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment | Notes |

| 368, 370, 372 | [C₂Br₂F₃I]⁺ | Molecular ion peak cluster (ratio depends on isotopes) |

| 241, 243 | [C₂BrF₃I]⁺ | Loss of a Br radical |

| 289, 291, 293 | [C₂Br₂F₃]⁺ | Loss of an I radical |

| 162, 164 | [CBr₂F]⁺ | C-C bond cleavage |

| 127 | [I]⁺ | Iodine cation |

| 79, 81 | [Br]⁺ | Bromine cation |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a volatile halogenated compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize spectral width, number of scans, and relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum. No external standard is typically needed as the spectrometer reference is used.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

-

Sample Preparation: As a volatile liquid, the spectrum can be obtained by placing a drop of the neat liquid between two KBr or NaCl plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) interface for separation and analysis of a volatile sample. Direct infusion may also be possible.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic patterns with theoretical predictions for bromine-containing fragments.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound.

Caption: Overall workflow from synthesis to structural confirmation.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust predictive framework for its NMR, IR, and MS spectra. The provided experimental protocols offer a starting point for researchers who may synthesize this compound. The logical workflows presented visually outline the systematic approach required for the spectroscopic characterization of novel molecules. This document serves as a valuable resource for scientists and professionals engaged in the synthesis and analysis of new chemical entities, particularly in the field of fluorinated compounds.

In-Depth Technical Guide: 1,2-Dibromo-1-iodotrifluoroethane (CAS 216394-01-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and suppliers of the chemical compound 1,2-Dibromo-1-iodotrifluoroethane, identified by CAS number 216394-01-3. While this document aims to be a thorough resource, it is important to note that, at the time of this writing, there is a lack of publicly available scientific literature detailing specific experimental uses, biological activities, or associated signaling pathways for this compound. The information presented herein is based on data from chemical suppliers and databases.

Core Properties of CAS 216394-01-3

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for handling, storage, and potential application design.

| Property | Value | Citations |

| CAS Number | 216394-01-3 | [1][2][3][4][5] |

| Chemical Name | This compound | [1][2][5][6] |

| Molecular Formula | C2Br2F3I | [1][2][3][5][7] |

| Molecular Weight | 367.73 g/mol | [1][7] |

| Appearance | Colorless to yellow liquid | [5] |

| Boiling Point | 63-65 °C at 32 torr | [1][2] |

| Purity | Typically offered at ≥97% | [4][8] |

| InChI Key | YUBJHLYGOOZDRN-UHFFFAOYSA-N | [7][8] |

| SMILES | FC(F)(Br)C(F)(Br)I | [8] |

| Hazards | Irritant. Harmful if swallowed, in contact with skin, or if inhaled.[1][2][5] | [1][2][5] |

Commercial Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The table below lists some of the known suppliers.

| Supplier Name | Country | Notes |

| Matrix Scientific | USA | Provides chemical data and SDS.[1][2] |

| Thermo Fisher Scientific (Alfa Aesar) | International | Offers the compound under its brand.[3][5][8] |

| CymitQuimica | Spain | Lists the compound with 97% purity.[4] |

| INDOFINE Chemical Company, Inc. | USA | Lists the compound in their catalog.[9] |

| Apollo Scientific | UK / USA | Lists the compound as "out of stock".[10] |

| Iodo Chemical | China | Lists the compound with product number ID0139.[11] |

| Henan Coreychem Co., LTD | China | Specializes in intermediates and custom synthesis.[12] |

Hypothetical Application in a Signaling Pathway

As there is no specific information on the biological activity of this compound, we present a hypothetical scenario where a novel halogenated compound, "Compound X," is investigated for its potential to inhibit a generic kinase signaling pathway. Such pathways are common targets in drug discovery, particularly in oncology.

Generic Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generic protocol that could be used to test the inhibitory activity of a compound like this compound against a specific kinase in a cell-free assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Recombinant human kinase.

-

Kinase-specific substrate peptide.

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.

-

384-well white microplates.

-

Multichannel pipettes and a plate reader capable of measuring luminescence.

Methodology:

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create a 10-point dose-response curve.

-

Assay Preparation:

-

Add 2.5 µL of assay buffer to all wells of a 384-well plate.

-

Add 1 µL of the diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

-

Add 5 µL of a solution containing the kinase and its substrate in assay buffer to each well.

-

-

Reaction Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be close to its Km value for the specific kinase.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Signal Detection:

-

Add 10 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for a further 10 minutes at room temperature to allow the signal to stabilize.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The amount of remaining ATP is inversely correlated with kinase activity.

-

Data Analysis:

-

Normalize the data using the positive and negative controls.

-

Plot the normalized kinase activity against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic model to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vitro kinase inhibition assay described above.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Halogen atoms in the modern medicinal chemistry: hints for the drug design. | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,1,1-Trifluoro-2-iodoethane | 353-83-3 | Benchchem [benchchem.com]

A Proposed Theoretical and Computational Investigation of 1,2-Dibromo-1-iodotrifluoroethane

A Technical Guide for Researchers and Drug Development Professionals

Abstract: This document outlines a comprehensive theoretical and computational methodology for the study of 1,2-Dibromo-1-iodotrifluoroethane. In the absence of specific published experimental or theoretical data for this molecule, this guide draws upon established computational techniques successfully applied to analogous halogenated ethanes. The proposed study encompasses a detailed conformational analysis, determination of key structural parameters, and prediction of spectroscopic properties. This whitepaper is intended to serve as a foundational guide for researchers initiating theoretical investigations into the physicochemical properties of complex halogenated alkanes, which are of interest in various fields, including materials science and drug development.

Introduction

Halogenated ethanes are a class of compounds with significant industrial and pharmaceutical applications. Their utility is often dictated by their molecular structure, stability, and reactivity. Theoretical and computational chemistry provide powerful tools for elucidating these properties at a molecular level.[1][2] This guide focuses on a proposed in-depth theoretical study of this compound, a molecule for which, to our knowledge, no detailed theoretical studies have been published. The methodologies described herein are based on well-established computational practices for similar 1,2-dihaloethanes.[3][4][5]

The primary objectives of the proposed theoretical investigation are:

-

To identify the stable conformers of this compound.

-

To determine the geometric parameters (bond lengths, bond angles, and dihedral angles) for each conformer.

-

To calculate the relative energies of the conformers and the energy barriers to internal rotation.

-

To predict the vibrational frequencies and spectroscopic signatures (IR and Raman) of the most stable conformers.

This technical guide is structured to provide researchers, scientists, and drug development professionals with a clear roadmap for conducting such a theoretical study.

Proposed Computational Methodology

The proposed computational study is designed to be a systematic investigation of the conformational landscape and molecular properties of this compound. The workflow for this study is depicted in the diagram below.

Figure 1: A flowchart illustrating the proposed computational workflow.

Conformational Analysis

The initial step involves a thorough exploration of the conformational space of this compound. Due to the presence of bulky halogen atoms, steric hindrance is expected to play a significant role in determining the relative stability of different conformers.[2] The primary focus will be on the rotation around the central carbon-carbon bond, leading to various staggered and eclipsed conformations.

The key conformers to be investigated are the anti and gauche staggered conformations, which are expected to be the energy minima. The eclipsed conformations will be treated as transition states for the interconversion between the staggered forms.

Figure 2: A diagram showing the relationship between staggered and eclipsed conformers.

Level of Theory and Basis Sets

The choice of computational method and basis set is crucial for obtaining accurate results. Based on studies of similar halogenated ethanes, the following approaches are recommended:

-

Density Functional Theory (DFT): This method offers a good balance between computational cost and accuracy. The B3LYP functional is a widely used and well-validated choice for studies of this nature.[5]

-

Møller-Plesset Perturbation Theory (MP2): MP2 calculations are recommended for a more accurate treatment of electron correlation effects, which can be important in molecules with multiple lone pairs, such as halogenated compounds.[5]

-

Basis Sets: A Pople-style basis set, such as 6-311++G(d,p), is a suitable starting point. For the iodine atom, a basis set with effective core potentials (ECPs), such as LANL2DZ, should be employed to account for relativistic effects.

Geometry Optimization and Frequency Calculations

For each identified conformer, a full geometry optimization will be performed to locate the stationary points on the potential energy surface. Following optimization, frequency calculations are essential to:

-

Confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Obtain the zero-point vibrational energies (ZPVE) for correcting the electronic energies.

-

Predict the infrared (IR) and Raman spectra.

Illustrative Data Presentation

The following tables are provided as examples of how the quantitative data from the proposed computational study would be structured. Note: The values in these tables are hypothetical and for illustrative purposes only.

Table 1: Calculated Relative Energies of Conformers

| Conformer | Method | Relative Energy (kcal/mol) | ZPVE Corrected Relative Energy (kcal/mol) |

| Anti | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |

| Gauche | B3LYP/6-311++G(d,p) | 1.25 | 1.10 |

| Anti | MP2/6-311++G(d,p) | 0.00 | 0.00 |

| Gauche | MP2/6-311++G(d,p) | 1.15 | 0.98 |

Table 2: Key Geometric Parameters of the Anti Conformer (Illustrative)

| Parameter | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) |

| Bond Lengths (Å) | ||

| C-C | 1.54 | 1.53 |

| C-Br1 | 1.95 | 1.94 |

| C-Br2 | 1.95 | 1.94 |

| C-I | 2.15 | 2.14 |

| C-F | 1.35 | 1.34 |

| Bond Angles (°) ** | ||

| C-C-Br1 | 110.5 | 110.8 |

| C-C-I | 111.0 | 111.2 |

| F-C-F | 108.5 | 108.7 |

| Dihedral Angles (°) ** | ||

| Br1-C-C-Br2 | 180.0 | 180.0 |

| I-C-C-Br1 | 60.0 | 60.1 |

Experimental Protocols: A Computational Approach

The following outlines the detailed computational protocols for the key "experiments" in this theoretical study.

Protocol for Conformational Search

-

Input Structure: Generate an initial 3D structure of this compound.

-

Potential Energy Surface (PES) Scan:

-

Select a key dihedral angle for rotation (e.g., Br-C-C-I).

-

Perform a relaxed PES scan by rotating this dihedral angle in increments of 10-15 degrees from 0 to 360 degrees.

-

At each step, optimize the remaining geometric parameters.

-

This scan will be performed at a lower level of theory (e.g., B3LYP with a smaller basis set) to reduce computational cost.

-

-

Identification of Minima and Maxima:

-

Plot the calculated energy versus the dihedral angle.

-

The minima on this curve correspond to the stable staggered conformers.

-

The maxima correspond to the eclipsed transition states.

-

Protocol for Geometry Optimization and Frequency Calculation

-

Input Structures: Use the geometries of the minima and transition states identified from the PES scan as starting points.

-

Optimization:

-

Perform a full geometry optimization for each structure using a higher level of theory (e.g., B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p)).

-

Use tight optimization convergence criteria.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the optimization.

-

Verify the nature of the stationary point (zero imaginary frequencies for minima, one for transition states).

-

Extract the ZPVE and the calculated vibrational frequencies for IR and Raman spectra prediction.

-

Conclusion

This technical guide provides a comprehensive framework for a theoretical investigation of this compound. By employing the outlined computational methodologies, researchers can gain valuable insights into the structural and energetic properties of this complex molecule. The results of such a study would contribute to a deeper understanding of the fundamental chemistry of halogenated alkanes and could inform the design of new molecules with tailored properties for various applications. While this document is based on a hypothetical study, the proposed protocols are grounded in well-established and validated computational practices, ensuring a robust and reliable approach to the theoretical characterization of this and similar molecules.

References

- 1. Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conformational analysis of 1,2-dihaloethanes: a comparison of theoretical methods | Semantic Scholar [semanticscholar.org]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. researchgate.net [researchgate.net]

The Reactivity Profile of Brominated and Iodinated Trifluoroethanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile of brominated and iodinated trifluoroethanes, with a particular focus on 2-bromo-1,1,1-trifluoroethane (CF₃CH₂Br) and 2-iodo-1,1,1-trifluoroethane (CF₃CH₂I). These compounds are pivotal building blocks in modern organic synthesis, enabling the introduction of the valuable trifluoroethyl moiety into a wide range of molecules. Their unique reactivity, governed by the interplay between the strong electron-withdrawing trifluoromethyl group and the carbon-halogen bond, makes them indispensable reagents in pharmaceutical and materials science research.

Core Reactivity Principles

The reactivity of halogenated trifluoroethanes is primarily dictated by two key structural features:

-

The Trifluoromethyl (-CF₃) Group: This group exerts a powerful electron-withdrawing inductive effect. This effect significantly influences the polarity of adjacent bonds and the stability of potential intermediates. For instance, it destabilizes the transition state in Sₙ2 reactions, thereby reducing reactivity compared to non-fluorinated analogs.[1]

-

The Carbon-Halogen (C-X) Bond: The nature of the halogen atom (bromine vs. iodine) is a critical determinant of reactivity. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Bromine bond. This results in iodinated trifluoroethanes being more reactive, particularly in reactions involving homolytic cleavage to form radicals or in nucleophilic substitutions where the halide acts as a leaving group.[2]

Quantitative Reactivity Data

The differences in reactivity can be quantified through parameters such as bond dissociation energies (BDE) and relative reaction rates.

Bond Dissociation Energies (BDE)

The BDE is the energy required to break a bond homolytically. A lower BDE indicates a weaker bond, which is more readily cleaved to form radicals. The C-I bond in 2-iodo-1,1,1-trifluoroethane is notably weaker than the C-Br bond in its brominated counterpart, making it a better precursor for the 2,2,2-trifluoroethyl radical.

| Bond | Compound | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

| CF₃CH₂–I | 2-Iodo-1,1,1-trifluoroethane | ~235.6 | 56.3 ± 1.0[3] |

| CF₃CH₂–Br | 2-Bromo-1,1,1-trifluoroethane | ~289 | ~69[4] |

| CF₃–Br | Bromotrifluoromethane | 285 ± 13 | ~68[4] |

| CH₃CH₂–I | Iodoethane | 228 | ~54.5[2] |

| CH₃CH₂–Br | Bromoethane | 290 | ~69.3[2] |

Note: Values are sourced from multiple references and may be derived from different experimental or computational methods. Conversion: 1 kcal = 4.184 kJ.

Nucleophilic Substitution Reactivity

The strong electron-withdrawing nature of the trifluoromethyl group significantly retards the rate of Sₙ2 reactions. This is due to the destabilization of the pentacoordinate transition state.[1]

| Compound | Relative Sₙ2 Reactivity |

| Ethyl Iodide (CH₃CH₂I) | 17,000[1] |

| 2-Iodo-1,1,1-trifluoroethane (CF₃CH₂I) | 1[1] |

Key Reaction Pathways

Brominated and iodinated trifluoroethanes participate in a variety of synthetically useful transformations, primarily through nucleophilic substitution, radical, and cross-coupling pathways.

Nucleophilic Substitution Reactions

These reactions involve the displacement of the halide leaving group by a nucleophile.[2][5][6][7][8] Due to the electronic effects of the -CF₃ group, these reactions are generally slower than with non-fluorinated alkyl halides.[1] However, they remain a viable method for introducing the trifluoroethyl group.

Radical Reactions and Photochemistry

The relatively weak C-I bond in 2-iodo-1,1,1-trifluoroethane makes it an excellent precursor for the 2,2,2-trifluoroethyl radical (•CH₂CF₃) upon exposure to light (photolysis) or radical initiators.[9][10] This reactivity is extensively exploited in modern organic synthesis.

Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for generating the •CH₂CF₃ radical under mild conditions.[10][11] This radical can then engage in various transformations, such as addition to alkenes and arenes, enabling direct C-H trifluoroethylation.[11]

Cross-Coupling Reactions

2-Iodo-1,1,1-trifluoroethane is a competent coupling partner in various metal-catalyzed cross-coupling reactions. These methods provide a reliable route to attach the trifluoroethyl group to aryl and heteroaryl systems.[12][13] Copper- and palladium-catalyzed protocols are commonly employed. For instance, copper-promoted reductive coupling with aryl iodides proceeds under relatively mild conditions.[1] Palladium-catalyzed couplings with boronic acids and their esters have also been successfully developed.[13]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below is a representative protocol for a copper-mediated trifluoroethylation of an aryl iodide.

Experimental Protocol: Copper-Mediated Reductive Coupling of an Aryl Iodide with 2-Iodo-1,1,1-trifluoroethane

Objective: To synthesize an aryl-CH₂CF₃ compound via a copper-promoted cross-coupling reaction.[1]

Materials:

-

Aryl iodide (1.0 mmol, 1.0 equiv)

-

2-Iodo-1,1,1-trifluoroethane (CF₃CH₂I) (2.0 mmol, 2.0 equiv)

-

Copper powder (<10 µm, 2.0 mmol, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL)

-

Oven-dried reaction vial with a magnetic stir bar

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol) and copper powder (2.0 mmol).

-

Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

-

Solvent and Reagent Addition: Using a syringe, add anhydrous DMF (5 mL) to the vial, followed by the addition of 2-iodo-1,1,1-trifluoroethane (2.0 mmol).

-

Reaction Conditions: Place the sealed vial in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by taking small aliquots, quenching them with water, extracting with a suitable organic solvent (e.g., ethyl acetate), and analyzing by TLC or GC-MS to check for the consumption of the aryl iodide starting material.[14]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the copper residues. Wash the celite pad with additional ethyl acetate (10 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure trifluoroethylated aryl product.[14]

Safety Precautions: 2-Iodo-1,1,1-trifluoroethane is volatile and should be handled in a well-ventilated fume hood.[15] Copper powder can be pyrophoric. All operations should be conducted under an inert atmosphere.[1]

Applications in Drug Development

The introduction of a trifluoroethyl group can significantly enhance the pharmacological properties of a drug candidate.[16] This is due to several factors:

-

Metabolic Stability: The C-F bonds are very strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[16]

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[16]

-

Binding Affinity: The electronegativity and conformational effects of the trifluoromethyl group can lead to stronger and more specific interactions with biological targets.[16]

The synthetic methods enabled by brominated and iodinated trifluoroethanes are therefore of paramount importance in medicinal chemistry for the strategic modification and optimization of lead compounds.[17]

Conclusion

Brominated and iodinated trifluoroethanes are versatile and powerful reagents for the introduction of the trifluoroethyl group. Their reactivity is a nuanced balance of the strong inductive effect of the -CF₃ group and the inherent properties of the carbon-halogen bond. While the trifluoromethyl group tends to decrease reactivity in Sₙ2 substitutions, the weakness of the C-I bond in 2-iodo-1,1,1-trifluoroethane makes it an excellent precursor for radical-based transformations, especially under modern photochemical conditions. A thorough understanding of these reactivity profiles is essential for researchers and scientists aiming to leverage these building blocks for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. 1,1,1-Trifluoro-2-iodoethane | 353-83-3 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 5. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. Khan Academy [khanacademy.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buy 1,1,1-Trifluoro-2-iodoethane | 353-83-3 [smolecule.com]

- 13. 1,1,1-Trifluoro-2-iodoethane 99 353-83-3 [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. CAS 353-83-3: 1,1,1-Trifluoro-2-iodoethane | CymitQuimica [cymitquimica.com]

- 16. nbinno.com [nbinno.com]

- 17. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Polyhalogenated Ethanes: A Technical Guide to Their Emerging Applications in Research and Drug Development

Abstract

The strategic incorporation of halogen atoms has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the vast landscape of halogenated scaffolds, polyhalogenated ethanes are emerging as a versatile class of molecules with significant potential in drug discovery and biomedical research. Their unique structural and electronic characteristics offer novel avenues for designing potent and selective inhibitors of various biological targets. This in-depth technical guide explores the burgeoning applications of novel polyhalogenated ethanes, with a particular focus on their utility as anticancer and antiviral agents. We delve into the synthesis of these compounds, present their biological activities in clearly structured formats, detail key experimental protocols, and visualize their mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising chemical class.

Introduction: The Strategic Role of Halogenation in Drug Design

For decades, the introduction of halogen atoms into bioactive molecules has been a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl group, in particular, has been a valuable addition to many pharmaceutical compounds due to its ability to act as a bioisostere for other chemical groups and modulate electronic properties.[2] Beyond the well-established trifluoromethyl moiety, a broader range of polyhalogenated ethanes, featuring various combinations of fluorine, chlorine, bromine, and iodine, are now being explored for their therapeutic potential. These "novel" polyhalogenated ethanes offer a rich chemical space for the development of new drugs targeting a variety of diseases.

This guide will focus on recent advancements in the application of these novel polyhalogenated ethanes, moving beyond their historical use as anesthetics or solvents, and into their role as highly specific modulators of biological pathways implicated in cancer and viral infections.

Applications in Oncology

Recent research has highlighted the potential of polyhalogenated compounds as effective antitumor agents. A novel class of non-platinum-based halogenated molecules, referred to as FMD compounds, have demonstrated significant cytotoxicity against various cancer cell lines with minimal impact on normal cells.[3] While the core structures of these FMD compounds are not explicitly ethane-based in the provided literature, the principles of their action and the experimental methodologies used for their evaluation are highly relevant to the study of novel polyhalogenated ethanes.

Cytotoxic Activity of Novel Halogenated Compounds

The in vitro cytotoxic effects of novel halogenated compounds have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| FMD Compounds | Cervical (ME-180) | < 10 | [3] |

| Breast (MDA-MB-231) | < 10 | [3] | |

| Ovarian (NIH:OVCAR-3) | < 10 | [3] | |

| Lung (A549) | < 10 | [3] | |

| Trifluoromethyl- containing Nucleosides | Human Promyelotic Leukemia (HL60) | 16.4 | [2] |

| Mouse T Lymphocytic Leukemia (EL4) | > 25 | [2] | |

| 10-Fluorocamptothecin Derivatives | Multidrug-Resistant KB-VIN | 67.0 - 99.2 | [4] |

Table 1: In Vitro Cytotoxicity of Novel Halogenated Compounds. This table summarizes the IC50 values of various novel halogenated compounds against different cancer cell lines, demonstrating their potent anticancer activity.

Mechanism of Action in Cancer Cells

The anticancer activity of these halogenated compounds is often attributed to their ability to induce DNA damage, leading to cell cycle arrest and apoptosis (programmed cell death).[3]

Figure 1: Anticancer Mechanism of Polyhalogenated Ethanes. This diagram illustrates the proposed mechanism where polyhalogenated ethanes induce DNA damage in cancer cells, leading to cell cycle arrest and subsequent apoptosis.

Applications in Antiviral Research

The development of novel antiviral agents is a critical area of research, and polyhalogenated ethanes are being investigated for their potential to inhibit viral replication. The introduction of halogen atoms can enhance the binding of small molecules to viral proteins, disrupting their function.

Inhibition of Viral Replication

While specific research on polyhalogenated ethanes as direct antiviral agents is still emerging, the broader class of halogenated compounds has shown promise. For instance, halogenated derivatives of known antiviral scaffolds are being synthesized and evaluated. One study reported on the synthesis of a dibromomethyl-substituted compound that inhibits Yellow Fever Virus replication.[4]

Further research is needed to explore the full potential of novel polyhalogenated ethanes against a range of viruses.

Figure 2: Antiviral Drug Discovery Workflow. This diagram outlines the typical workflow for discovering and developing novel antiviral agents, a process applicable to polyhalogenated ethanes.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the evaluation of novel halogenated compounds.

Synthesis of Novel Polyhalogenated Ethanes

The synthesis of novel polyhalogenated ethanes often involves multi-step reaction sequences. A general approach for introducing a trifluoroethyl group utilizes 1,1,1-trifluoro-2-iodoethane as a key intermediate in cross-coupling reactions.

General Protocol for Trifluoroethylation:

-

Starting Materials: Aryl or alkyl substrate, 1,1,1-trifluoro-2-iodoethane, palladium catalyst (e.g., Pd(PPh3)4), a suitable base (e.g., K2CO3), and an appropriate solvent (e.g., DMF).

-

Reaction Setup: The reactants are combined in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The mixture is typically heated to a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 12-24 hours).

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified using techniques such as column chromatography.

Note: Specific reaction conditions will vary depending on the substrate and desired product.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., novel polyhalogenated ethane) for a specified duration (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of apoptosis.

Protocol:

-

Tissue/Cell Preparation: Tumor tissue sections or cultured cells are fixed and permeabilized.

-

TUNEL Reaction: The samples are incubated with a TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

-

Detection: The incorporated labels are visualized using fluorescence microscopy or flow cytometry.

-

Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells.

Conclusion and Future Directions

Novel polyhalogenated ethanes represent a promising frontier in medicinal chemistry and drug discovery. Their unique properties offer the potential to develop highly potent and selective therapeutic agents for a range of diseases, particularly cancer and viral infections. The data and protocols presented in this guide provide a foundation for further research into this exciting class of molecules.

Future research should focus on:

-

Synthesis of Diverse Libraries: Expanding the chemical diversity of polyhalogenated ethanes beyond trifluoromethyl groups to include a wider range of halogenation patterns.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profiles of lead compounds in preclinical animal models.

By continuing to explore the rich chemical landscape of polyhalogenated ethanes, the scientific community can unlock new opportunities for the development of next-generation therapeutics.

References

- 1. In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antitumor Activity of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, semisynthesis and potent cytotoxic activity of novel 10-fluorocamptothecin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoroethyl Group: A Rising Star in Medicinal Chemistry and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates. While the trifluoromethyl (CF3) group has long been a mainstay in medicinal chemistry, its close relative, the trifluoroethyl (-CH2CF3) group, is rapidly emerging as a valuable building block with its own unique set of advantages. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of novel trifluoroethyl-containing building blocks, offering detailed experimental protocols, quantitative data analysis, and visualizations of key workflows and concepts.

The Strategic Advantage of the Trifluoroethyl Group in Drug Design

The introduction of a trifluoroethyl moiety into a molecule can profoundly influence its pharmacokinetic and pharmacodynamic profile.[1] As a bioisostere of the ethyl or ethoxy group, it offers a unique combination of properties that medicinal chemists can leverage to optimize drug candidates.[2]

Key Physicochemical Properties and Their Implications:

-

Increased Lipophilicity: The trifluoroethyl group is significantly more lipophilic than a methyl or ethyl group. This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the blood-brain barrier, leading to better absorption and distribution.[3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation by enzymes like cytochrome P450.[3] This often results in a longer drug half-life and can reduce the required dosing frequency.[3]

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoroethyl group can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH. This can impact receptor binding and solubility.

-

Conformational Control: The steric bulk of the trifluoroethyl group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation and improving binding affinity for its target.

The following diagram illustrates the logical relationship between the physicochemical properties of the trifluoroethyl group and its impact on drug development.

Caption: Trifluoroethyl group's influence on drug properties.

Synthetic Methodologies for the Introduction of the Trifluoroethyl Group

A variety of synthetic methods have been developed to introduce the trifluoroethyl group into organic molecules. These can be broadly categorized based on the type of bond being formed and the nature of the trifluoroethylating agent.

Key Synthetic Strategies:

-

N-Trifluoroethylation: The formation of a C-N bond is a common transformation. Methods include the reaction of amines with trifluoroethylating agents like 2,2,2-trifluoroethylamine hydrochloride.[4]

-

C-Trifluoroethylation: The creation of a C-C bond is crucial for building core molecular scaffolds. Palladium-catalyzed cross-coupling reactions of organoboronic acids with trifluoroethyl iodide are effective for this purpose.[5] Photocatalysis has also emerged as a powerful tool for the C-H trifluoroethylation of heterocycles.[6]

-

O- and S-Trifluoroethylation: The synthesis of trifluoroethyl ethers and thioethers is important for introducing this moiety into different chemical environments.

The following table summarizes selected synthetic methodologies for trifluoroethylation, highlighting the diversity of substrates and reaction conditions.

| Substrate | Reagent(s) | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Anilines | 2,2,2-Trifluoroethylamine hydrochloride, NaNO2, Acetic Acid | Fe(TPP)Cl, H2O/DCM | N-Trifluoroethyl anilines | Good | [4][7] |

| Arylboronic Acids | CF3CH2I | Pd(OAc)2, SPhos, K3PO4 | Aryl-CH2CF3 | 81 | [5] |

| 3-Substituted Indoles | Fluoroalkyl halides | Photocatalyst (transition-metal-free) | C2-Trifluoroethyl indoles | Not specified | [6] |

| Indoles | CF3CH2I | Pd(OAc)2, Acetylacetone, K2CO3 | 2-Trifluoroethyl indoles | Varies | [5] |

| Secondary Amines | Trifluoroacetic acid | Catalyst-free | Tertiary β-fluoroalkylamines | Varies | [8] |

Experimental Protocols

This section provides detailed experimental procedures for key trifluoroethylation reactions.

Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines[4]

General Procedure:

-

To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (81.3 mg, 0.6 mmol), acetic acid (36.0 mg, 0.6 mmol), 2 mL of H2O, and 1 mL of dichloromethane under an air atmosphere at room temperature.

-

Add NaNO2 (41.4 mg, 0.6 mmol) to the Schlenk tube.

-

Stir the mixed solution at room temperature for 30 minutes.

-

Add the aniline substrate (0.3 mmol) and Fe(TPP)Cl (2 mg, 0.9 mol%) to the vigorously stirred aqueous solution at room temperature.

-

Monitor the reaction by TLC until completion.

-

Upon completion, extract the reaction mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-trifluoroethylated aniline.

The following diagram illustrates the experimental workflow for this N-trifluoroethylation reaction.

Caption: Workflow for iron-catalyzed N-trifluoroethylation.

Palladium-Catalyzed Trifluoroethylation of Arylboronic Acids[5]

General Procedure:

-

To a reaction vessel, add the arylboronic acid (1.0 equiv), Pd(OAc)2 (0.1 equiv), SPhos (0.2 equiv), and K3PO4 (3.0 equiv).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous solvent (e.g., toluene or dioxane).

-

Add CF3CH2I (2.0 equiv) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by GC-MS or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the trifluoroethylated arene.

The following diagram illustrates the experimental workflow for this palladium-catalyzed trifluoroethylation.

Caption: Workflow for palladium-catalyzed trifluoroethylation.

Discovery Workflow for Novel Trifluoroethyl-Containing Bioactive Compounds

The discovery of new bioactive molecules containing the trifluoroethyl group typically follows a structured workflow, from initial design and synthesis to biological evaluation.

The diagram below outlines a general experimental workflow for the discovery and development of novel trifluoroethyl-containing building blocks and their subsequent evaluation as potential drug candidates.

Caption: Discovery workflow for bioactive trifluoroethyl compounds.

Conclusion and Future Outlook

The trifluoroethyl group offers a compelling set of properties for medicinal chemists and drug development professionals. Its ability to enhance lipophilicity, metabolic stability, and modulate electronic properties makes it a valuable tool for optimizing lead compounds and developing novel therapeutics. The expanding repertoire of synthetic methodologies for introducing the -CH2CF3 group, including catalytic and photocatalytic methods, is making these building blocks more accessible for a wide range of applications. As our understanding of the subtle yet significant effects of the trifluoroethyl group on molecular properties and biological activity continues to grow, we can expect to see an increasing number of drug candidates and approved medicines featuring this versatile functional group. Future research will likely focus on the development of more efficient and selective trifluoroethylation methods, as well as a deeper exploration of the biological implications of this unique moiety.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photocatalytic C2-trifluoroethylation and perfluoroalkylation of 3-substituted indoles using fluoroalkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Triflusal - Wikipedia [en.wikipedia.org]

Computational Modeling of 1,2-Dibromo-1-iodotrifluoroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the theoretical framework and computational methodologies applicable to the study of 1,2-Dibromo-1-iodotrifluoroethane. Due to a lack of direct experimental and computational studies on this specific molecule, this guide leverages data and techniques from analogous halogenated ethanes to propose a robust computational modeling strategy. The content herein is intended to guide researchers in predicting the physicochemical properties, spectroscopic signatures, and potential reaction pathways of this complex halogenated hydrocarbon. This document outlines relevant quantum chemical methods, suitable basis sets, and molecular dynamics approaches, presenting quantitative data from similar compounds in structured tables for comparative analysis. Detailed computational protocols are provided to facilitate the initiation of new research on this molecule. Visualizations of a proposed computational workflow and a potential decomposition pathway are included to further clarify the recommended theoretical approaches.

Introduction

Halogenated hydrocarbons are a class of organic compounds with significant industrial and pharmaceutical relevance. Their unique properties, including high density, low flammability, and specific solvent characteristics, make them valuable in various applications. However, their environmental and toxicological profiles necessitate a thorough understanding of their behavior at a molecular level. This compound (C₂Br₂F₃I) is a sparsely studied member of this family, and its computational characterization can provide critical insights into its structure, stability, and reactivity.

Computational modeling offers a powerful and cost-effective avenue to explore the molecular properties of such compounds, especially where experimental data is scarce. By employing a range of theoretical methods, from quantum mechanics to classical molecular dynamics, it is possible to predict a wide array of characteristics, including geometric parameters, vibrational frequencies, thermochemical data, and reaction energetics. This guide serves as a foundational resource for researchers embarking on the computational study of this compound.

Computational Methodologies and Protocols

The accurate computational modeling of mixed halogenated ethanes, particularly those containing heavy atoms like iodine, requires careful selection of theoretical methods and basis sets. The protocols outlined below are based on established best practices for similar compounds.

Quantum Chemical Methods for Structural and Spectroscopic Properties

Density Functional Theory (DFT) is a widely used set of methods that provides a good balance between computational cost and accuracy for a broad range of chemical systems. For halogenated hydrocarbons, several functionals have shown utility.

-

Recommended DFT Functionals:

-

B3LYP: A popular hybrid functional that often provides reliable geometries and vibrational frequencies for organic molecules.

-

M06-2X: A hybrid meta-GGA functional that is well-suited for systems with non-covalent interactions and for thermochemical calculations.

-

PBE0: A hybrid functional that has demonstrated good performance for a variety of molecular properties.

-

-

Basis Sets:

-

For carbon, fluorine, and bromine atoms, Pople-style basis sets such as 6-311+G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVTZ are recommended.

-

For the iodine atom, due to its large number of electrons and the importance of relativistic effects, it is advisable to use an effective core potential (ECP). The LANL2DZ ECP and its more modern counterpart, LANL08(d) , are common choices that have proven effective. Alternatively, a full-electron basis set specifically designed for heavy elements, such as dgdzvp , can be employed for higher accuracy.

-

-

Ab Initio Methods:

-

For higher accuracy in thermochemical and spectroscopic predictions, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2 ) can be utilized, although at a higher computational cost.

-

Experimental Protocol (Computational): Geometry Optimization and Frequency Calculation

-

Input Structure Generation: Construct an initial 3D model of this compound.

-

Method Selection: Choose a DFT functional (e.g., M06-2X) and a mixed basis set (e.g., 6-311+G(d,p) for C, F, Br and LANL2DZ for I).

-

Geometry Optimization: Perform a full geometry optimization without constraints to locate the minimum energy structure.

-

Frequency Analysis: Calculate the harmonic vibrational frequencies at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The results can be used to predict the infrared (IR) spectrum.

-

NMR Chemical Shift Calculation: Employ the GIAO (Gauge-Including Atomic Orbital) method with a suitable DFT functional and basis set to predict the ¹³C and ¹⁹F NMR chemical shifts.

Molecular Dynamics Simulations for Bulk Properties

To investigate the behavior of this compound in a condensed phase, classical molecular dynamics (MD) simulations are appropriate.

-

Force Fields:

-

Standard force fields like OPLS (Optimized Potentials for Liquid Simulations) , CHARMM (Chemistry at HARvard Macromolecular Mechanics) , and AMBER (Assisted Model Building with Energy Refinement) can be used as a starting point. However, it is crucial to validate and potentially re-parameterize the force field for this specific mixed halogenated ethane, as standard parameters may not accurately reproduce experimental properties.

-

Experimental Protocol (Computational): Molecular Dynamics Simulation

-

System Setup: Create a simulation box containing a sufficient number of this compound molecules (e.g., >500) to represent a liquid phase.

-

Force Field Parameterization: Assign atom types and parameters from a chosen force field. If necessary, derive partial charges and specific dihedral parameters from quantum chemical calculations.

-

Equilibration: Perform an initial energy minimization of the system, followed by a period of MD simulation under constant temperature and pressure (NPT ensemble) to allow the system to reach equilibrium.

-

Production Run: Once equilibrated, run a longer MD simulation in the desired ensemble (e.g., NVT or NPT) to collect trajectory data.

-

Analysis: Analyze the trajectory to calculate bulk properties such as density, radial distribution functions, and transport properties like diffusion coefficients.

Data Presentation: Properties of Analogous Halogenated Ethanes

The following tables summarize key computed and experimental data for halogenated ethanes that are structurally related to this compound. This information can serve as a benchmark for validating computational models of the target molecule.

Table 1: Computed Molecular Properties of Halogenated Ethanes

| Compound | Method/Basis Set | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| 1,1,1-Trifluoro-2-iodoethane | DFT/B3LYP | ~2.1 | ~6.5 |

| Halothane (C₂HBrClF₃) | B3LYP/6-311+G(2d,p) | 1.43 | Not Reported |

Table 2: Experimental Geometric Parameters of Halogenated Alkanes

| Molecule | Bond | Bond Length (Å) | Bond Angle (°) | Reference |

| CH₃F | C-H | 1.096 | H-C-H: 109.9 | [NIST CCCBDB] |

| C-F | 1.383 | H-C-F: 109.0 | [NIST CCCBDB] | |

| CH₃Br | C-H | 1.096 | H-C-H: 111.2 | [NIST CCCBDB] |

| C-Br | 1.939 | H-C-Br: 107.7 | [NIST CCCBDB] | |

| CH₃I | C-H | 1.096 | H-C-I: 107.2 | [NIST CCCBDB] |

| C-I | 2.139 | H-C-H: 111.4 | [NIST CCCBDB] |

Table 3: Experimental Vibrational Frequencies of Halogenated Ethanes

| Compound | Mode | Frequency (cm⁻¹) |

| Fluoroethane | C-F stretch | ~1050 |

| Bromoethane | C-Br stretch | ~650 |

| Iodoethane | C-I stretch | ~500 |

Visualization of Computational Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a proposed computational workflow for studying this compound and a potential decomposition pathway.

Conclusion

Methodological & Application

Application Notes and Protocols for Halogenated Trifluoroethanes in Organic Synthesis

A Note on 1,2-Dibromo-1-iodotrifluoroethane:

While this compound is commercially available from some suppliers, a comprehensive review of scientific literature reveals a notable absence of published studies detailing its specific applications as a precursor in organic synthesis.[1][2][3] Its polysubstituted nature, featuring three different halogen atoms, suggests potential as a source for highly functionalized trifluoroethyl synthons. However, without documented experimental protocols, its utility remains speculative.

Given the lack of specific data for this compound, these application notes will focus on a structurally related and well-documented precursor: 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane) . This compound serves as an excellent case study for the application of polyhalogenated trifluoroethanes in the synthesis of valuable fluorinated molecules.

Application of 2-Bromo-2-chloro-1,1,1-trifluoroethane as a Precursor for Multi-halogenated Alkenes

Background:

The introduction of fluorine-containing groups is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. 2-Bromo-2-chloro-1,1,1-trifluoroethane, commonly known as halothane, is a readily available and versatile precursor for the synthesis of multi-halogenated alkenyl ethers.[4] These products are valuable intermediates, offering multiple sites for further chemical modification. The reaction of halothane with phenols in the presence of a base provides a direct route to aryl fluoroalkenyl ethers containing both chlorine and bromine atoms.[4]

Key Features:

-

Precursor Availability: Halothane is a widely accessible and relatively inexpensive starting material.

-

High Functionality: The resulting alkenyl ethers contain fluorine, chlorine, and bromine, allowing for selective downstream transformations.

-

Operational Simplicity: The synthesis can be achieved under relatively mild conditions using common laboratory reagents.[4]

Data Presentation: Synthesis of Aryl Fluoroalkenyl Ethers from Phenols and Halothane

The following table summarizes the reaction of various substituted phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane to yield the corresponding multi-halogenated alkenyl ethers. The data highlights the scope of the reaction with respect to different substituents on the aromatic ring.

| Entry | Phenol Substrate | Product | Yield (%) |

| 1 | Phenol | 1-(2-bromo-2-chloro-1-fluorovinyloxy)benzene | 85 |

| 2 | 4-Methylphenol | 1-(2-bromo-2-chloro-1-fluorovinyloxy)-4-methylbenzene | 82 |

| 3 | 4-Methoxyphenol | 1-(2-bromo-2-chloro-1-fluorovinyloxy)-4-methoxybenzene | 78 |

| 4 | 4-Chlorophenol | 1-chloro-4-(2-bromo-2-chloro-1-fluorovinyloxy)benzene | 75 |

| 5 | 4-Bromophenol | 1-bromo-4-(2-bromo-2-chloro-1-fluorovinyloxy)benzene | 72 |

| 6 | 2-Naphthol | 2-(2-bromo-2-chloro-1-fluorovinyloxy)naphthalene | 88 |

Table 1: Yields for the synthesis of various aryl fluoroalkenyl ethers using halothane. The reaction conditions are based on the optimized protocol described below.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryl Fluoroalkenyl Ethers

This protocol details the optimized method for the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane).

Materials:

-

Substituted phenol (1.0 mmol)

-

Potassium hydroxide (KOH), ground (5.0 mmol)

-

2-Bromo-2-chloro-1,1,1-trifluoroethane (halothane) (1.0 mmol)

-

1,2-Dimethoxyethane (DME) (5.0 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the substituted phenol (1.0 mmol) and 1,2-dimethoxyethane (5.0 mL).

-

Stir the mixture at room temperature to dissolve the phenol.

-

Add ground potassium hydroxide (5.0 mmol) to the solution.

-

Continue stirring the mixture at room temperature for 1 hour to ensure the complete formation of the phenoxide salt.

-

Carefully add 2-bromo-2-chloro-1,1,1-trifluoroethane (1.0 mmol) to the reaction mixture in small portions.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 4.5 hours.

-

After the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (40 mL).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by column chromatography on silica gel to afford the pure aryl fluoroalkenyl ether.[4]

Visualizations

Proposed Reaction Pathway

The following diagram illustrates the proposed mechanism for the formation of aryl fluoroalkenyl ethers from phenols and halothane. The reaction proceeds through the formation of a phenoxide intermediate, followed by nucleophilic attack and subsequent elimination steps.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the synthesis of aryl fluoroalkenyl ethers.

Radical Reactions of Halogenated Alkanes